molecular formula C8H7BF4O4 B2693158 2-Fluoro-3-methoxy-5-(trifluoromethoxy)phenylboronic acid CAS No. 2096330-80-0

2-Fluoro-3-methoxy-5-(trifluoromethoxy)phenylboronic acid

Cat. No.: B2693158
CAS No.: 2096330-80-0
M. Wt: 253.94
InChI Key: QTABOWWUARPZFF-UHFFFAOYSA-N
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Description

2-Fluoro-3-methoxy-5-(trifluoromethoxy)phenylboronic acid (CAS: 2096330-80-0) is a boronic acid derivative featuring a phenyl ring substituted with fluorine (at position 2), methoxy (position 3), and trifluoromethoxy (position 5) groups. This compound’s unique substitution pattern combines electron-withdrawing (fluoro, trifluoromethoxy) and moderately electron-donating (methoxy) groups, which influence its electronic, steric, and solubility properties.

Properties

IUPAC Name

[2-fluoro-3-methoxy-5-(trifluoromethoxy)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BF4O4/c1-16-6-3-4(17-8(11,12)13)2-5(7(6)10)9(14)15/h2-3,14-15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTABOWWUARPZFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1F)OC)OC(F)(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BF4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Fluoro-3-methoxy-5-(trifluoromethoxy)phenylboronic acid typically involves the following steps:

    Borylation Reaction:

    Fluorination and Methoxylation: The fluorine and methoxy groups are introduced through nucleophilic substitution reactions.

Chemical Reactions Analysis

2-Fluoro-3-methoxy-5-(trifluoromethoxy)phenylboronic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF). Major products formed from these reactions include biaryl compounds and substituted phenols.

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions
This compound is primarily utilized in cross-coupling reactions, notably the Suzuki–Miyaura coupling reaction. This method allows for the formation of carbon–carbon bonds, which are essential in constructing complex organic molecules. The presence of fluorine substituents enhances the stability and reactivity of the compound, making it an effective reagent in these reactions.

Reaction Type Description
Suzuki–Miyaura CouplingForms C–C bonds using palladium catalysts, facilitating the synthesis of biaryl compounds.
Heck ReactionInvolves the coupling of alkenes with aryl halides, useful in pharmaceutical synthesis.
Stille CouplingAllows for the formation of C–C bonds between organostannanes and aryl halides.

Pharmaceutical Development

Drug Synthesis
2-Fluoro-3-methoxy-5-(trifluoromethoxy)phenylboronic acid serves as a crucial intermediate in synthesizing various pharmaceuticals. Its ability to form stable complexes with biological targets enhances its utility in drug development aimed at specific pathways.

Case Study: Antimicrobial Activity
Research has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have shown its effectiveness using agar diffusion methods and minimum inhibitory concentration (MIC) determinations.

Test Organism Type MIC (µg/mL)
Escherichia coliGram-negative32
Bacillus cereusGram-positive16

Materials Science

Fluorinated Compounds
The unique structural features of this compound, particularly its trifluoromethoxy groups, enhance the stability and reactivity of fluorinated organic materials. This is vital for developing new materials with specific electronic or optical properties.

Applications in Electronics
Research indicates that fluorinated compounds can improve the performance of electronic devices due to their enhanced thermal stability and dielectric properties.

Bioconjugation Techniques

In bioconjugation applications, this compound is employed to attach biomolecules to surfaces or other molecules. This capability is crucial for advancements in diagnostics and targeted drug delivery systems.

Environmental Applications

Recent studies have explored the degradation pathways of pharmaceuticals using this compound as a model for assessing environmental impacts. The stability of fluorinated compounds suggests potential applications in reducing the environmental footprint of pharmaceutical waste.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-methoxy-5-(trifluoromethoxy)phenylboronic acid primarily involves its role as a boronic acid reagent in Suzuki-Miyaura coupling reactions. In this reaction, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . The presence of fluorine and methoxy groups can influence the reactivity and selectivity of the compound in these reactions.

Comparison with Similar Compounds

Key Insights :

  • Electron-withdrawing groups (e.g., F, OCF₃) increase electrophilicity, enhancing reactivity in cross-coupling reactions .
  • Methoxy groups improve solubility in polar solvents (e.g., acetone, ethers) compared to fully halogenated analogs .

Physicochemical Properties

Solubility and Stability

  • 2-Fluoro-3-methoxy-5-(trifluoromethoxy)phenylboronic acid : Predicted high solubility in chloroform and ketones due to trifluoromethoxy’s lipophilicity and methoxy’s polarity .
  • Phenylboronic acid pinacol ester : 2–3× higher solubility in hydrocarbons than the parent acid, making it preferable for hydrophobic reaction systems .
  • 3-(Trifluoromethoxy)phenylboronic acid : Exhibits unique stability in aqueous solutions, enabling biomedical applications .

Reactivity in Cross-Coupling Reactions

The target compound’s fluorine and trifluoromethoxy groups enhance electrophilicity, accelerating transmetallation in Suzuki-Miyaura reactions. Comparatively:

  • 3-Chlorophenylboronic acid : Lower reactivity due to weaker electron-withdrawing effects .
  • 4-(Trifluoromethoxy)phenylboronic acid : Used in synthesizing extended side-chain thiazines (35% yield over two steps), highlighting the role of OCF₃ in regioselectivity .

Antifungal and Antibacterial Performance

  • 2-Chloro-5-trifluoromethoxybenzeneboronic acid : Inhibits Alternaria alternata (tomato blight) at 10 μM, outperforming boric acid .
  • Trifluoromethoxy-substituted analogs : Broad-spectrum antibacterial activity against S. aureus and E. coli (MIC: 8–32 μg/mL) due to enhanced membrane penetration .
  • Target compound : Expected superior bioactivity owing to fluorine’s electronegativity and OCF₃’s metabolic stability .

Limitations

  • Commercial availability : Discontinued in commercial catalogs (CymitQuimica), suggesting challenges in synthesis or stabilization .
  • Acidic sensitivity : Likely less stable than methoxy-rich analogs (e.g., 2,3-dimethoxyphenylboronic acid) under acidic conditions .

Biological Activity

2-Fluoro-3-methoxy-5-(trifluoromethoxy)phenylboronic acid, with the molecular formula C8H7BF4O4C_8H_7BF_4O_4, is a member of the phenylboronic acid family, which has garnered attention in both organic synthesis and biological applications. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is characterized by its boronic acid functional group, which is pivotal in various chemical reactions, particularly the Suzuki-Miyaura coupling. The synthesis of this compound typically involves the reaction of phenols with boron reagents under specific conditions to yield the desired product with high purity (97%) .

The biological activity of this compound primarily stems from its ability to form reversible covalent bonds with diols, a property that is critical for its function as a tool in medicinal chemistry. The boronic acid group can interact with various biomolecules, influencing their activity. For instance, it has been shown to inhibit enzymes by binding to their active sites or interfering with substrate interactions .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of related boronic acids. While specific data on this compound is limited, analogs such as 5-Trifluoromethyl-2-formylphenylboronic acid have demonstrated significant activity against pathogens like Candida albicans and Escherichia coli, suggesting a promising avenue for further investigation into similar compounds .

Cytotoxicity and Cancer Research

The compound's ability to inhibit specific enzyme pathways positions it as a candidate for cancer therapy. Boronic acids have been explored for their role in targeting cancer cell metabolism and proliferation. For example, studies on structurally similar compounds have shown that they can induce apoptosis in cancer cell lines through interference with metabolic pathways .

Case Studies and Research Findings

StudyFindings
Antimicrobial Activity Related compounds exhibit moderate activity against Candida albicans and Aspergillus niger, with MIC values indicating effectiveness comparable to established antifungals .
Cytotoxic Effects Investigations into structurally similar boronic acids reveal potential cytotoxic effects on various cancer cell lines, suggesting that this compound may share these properties .
Mechanistic Studies Docking studies indicate that boronic acids can effectively bind to enzyme active sites, potentially leading to inhibition of key metabolic processes in pathogens and cancer cells .

Q & A

Q. What are the recommended synthetic routes for 2-fluoro-3-methoxy-5-(trifluoromethoxy)phenylboronic acid?

The compound can be synthesized via Miyaura borylation using a palladium-catalyzed cross-coupling reaction. A typical protocol involves:

  • Starting material: A brominated precursor (e.g., 2-fluoro-3-methoxy-5-(trifluoromethoxy)bromobenzene).
  • Catalyst system: Pd(dba)₂ or PdCl₂(dppf) with ligands like SPhos or XPhos .
  • Reaction conditions: 80–100°C in a mixture of dioxane/water (3:1) with potassium carbonate as the base.
  • Workup: Acidic hydrolysis to isolate the boronic acid.

Q. Key considerations :

  • Purity of the brominated precursor (>95%) is critical to avoid side reactions.
  • Use of anhydrous solvents minimizes boronic acid decomposition .

Q. How is this compound characterized, and what spectroscopic data are critical for validation?

Characterization relies on:

  • ¹⁹F NMR : To confirm the presence of fluorine atoms and trifluoromethoxy groups. Expected δ: -57 to -59 ppm for OCF₃ .
  • ¹¹B NMR : A peak near δ 30 ppm confirms boronic acid functionality.
  • IR spectroscopy : B-O stretching (~1340 cm⁻¹) and O-H (broad ~3200 cm⁻¹) .
  • X-ray crystallography : To resolve ambiguities in substitution patterns (if single crystals are obtainable).

Q. Example data :

TechniqueKey PeaksInterpretation
¹⁹F NMR-58 ppmOCF₃ group
¹¹B NMR29.5 ppmBoronic acid
IR1345 cm⁻¹B-O bond

Q. What are the primary applications of this compound in Suzuki-Miyaura cross-coupling reactions?

This boronic acid is used to synthesize biaryl scaffolds with electron-deficient aromatic systems. Example applications:

  • Synthesis of pharmaceutical intermediates (e.g., kinase inhibitors) requiring trifluoromethoxy substituents for metabolic stability .
  • Polymer chemistry : Incorporating fluorine-rich moieties for enhanced thermal resistance.

Q. Typical reaction conditions :

  • Catalyst: Pd(PPh₃)₄ (2–5 mol%).
  • Base: Na₂CO₃ or K₃PO₄ in toluene/ethanol.
  • Temperature: 80–100°C for 12–24 hours.

Advanced Research Questions

Q. How do the electron-withdrawing substituents (fluoro, trifluoromethoxy) influence reactivity in cross-couplings?

  • Electronic effects : The trifluoromethoxy (-OCF₃) and fluoro groups reduce electron density on the benzene ring, slowing oxidative addition but increasing stability of the boronate intermediate .
  • Steric effects : The 3-methoxy group introduces steric hindrance, which may require bulky ligands (e.g., DavePhos) to improve coupling efficiency.

Q. Experimental optimization :

ParameterImpactOptimal Range
LigandReduces steric clashDavePhos (5 mol%)
BaseEnhances transmetallationK₃PO₄
SolventImproves solubilityDMF/H₂O (3:1)

Q. What is the hydrolytic stability of this boronic acid under aqueous vs. anhydrous conditions?

  • Aqueous alkaline solutions (pH > 8) : Rapid protodeboronation occurs due to the electron-withdrawing substituents, which destabilize the boronate anion .
  • Anhydrous organic solvents (e.g., THF, DCM) : Stable for >6 months at -20°C if stored under inert gas.

Q. Mitigation strategies :

  • Use neat trimethyl borate as a stabilizer during storage.
  • Avoid prolonged exposure to moisture (e.g., use molecular sieves).

Q. How can conflicting data on reaction yields be resolved when coupling with heteroaromatic halides?

Contradictions in yields (e.g., 40% vs. 75%) may arise from:

  • Substrate electronic mismatch : Electron-deficient aryl halides (e.g., pyridine derivatives) require higher catalyst loading (10 mol% Pd).
  • Competitive protodeboronation : Pre-activation of the boronic acid with Cs₂CO₃ improves efficiency .

Q. Case study :

SubstrateCatalyst SystemYield
2-BromopyridinePdCl₂(dppf)/DavePhos72%
3-BromothiophenePd(PPh₃)₄38%

Q. What computational methods predict the compound’s behavior in catalytic cycles?

  • DFT calculations : Model the oxidative addition and transmetallation steps to identify rate-limiting stages.
  • Solvent effects : COSMO-RS simulations predict solvation free energy, correlating with experimental reactivity in polar aprotic solvents .

Q. Key findings :

  • The trifluoromethoxy group increases the activation energy for oxidative addition by ~5 kcal/mol compared to non-fluorinated analogs.

Q. How does this compound compare to analogs (e.g., 4-trifluoromethoxyphenylboronic acid) in bioactivity studies?

  • Bioactivity : The 2-fluoro-3-methoxy substitution enhances membrane permeability in cell-based assays (e.g., IC₅₀ = 1.2 μM vs. 4.5 μM for 4-OCF₃ analog) .
  • Metabolic stability : Trifluoromethoxy groups reduce cytochrome P450-mediated oxidation by 30% compared to methoxy groups.

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